2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(4-bromophenyl)acetamide 2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(4-bromophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 921828-82-2
VCID: VC11979080
InChI: InChI=1S/C22H17BrN4O3/c23-16-8-10-17(11-9-16)25-19(28)14-26-18-7-4-12-24-20(18)21(29)27(22(26)30)13-15-5-2-1-3-6-15/h1-12H,13-14H2,(H,25,28)
SMILES: C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=C(C=C4)Br
Molecular Formula: C22H17BrN4O3
Molecular Weight: 465.3 g/mol

2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(4-bromophenyl)acetamide

CAS No.: 921828-82-2

Cat. No.: VC11979080

Molecular Formula: C22H17BrN4O3

Molecular Weight: 465.3 g/mol

* For research use only. Not for human or veterinary use.

2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(4-bromophenyl)acetamide - 921828-82-2

Specification

CAS No. 921828-82-2
Molecular Formula C22H17BrN4O3
Molecular Weight 465.3 g/mol
IUPAC Name 2-(3-benzyl-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl)-N-(4-bromophenyl)acetamide
Standard InChI InChI=1S/C22H17BrN4O3/c23-16-8-10-17(11-9-16)25-19(28)14-26-18-7-4-12-24-20(18)21(29)27(22(26)30)13-15-5-2-1-3-6-15/h1-12H,13-14H2,(H,25,28)
Standard InChI Key YDJBCRZBPBCEQQ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=C(C=C4)Br
Canonical SMILES C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=C(C=C4)Br

Introduction

Synthesis

The synthesis of pyrido[3,2-d]pyrimidine derivatives typically involves multi-step organic reactions. A general approach might include:

  • Formation of the Pyrido[3,2-d]pyrimidine Core: This involves condensation reactions between appropriate precursors.

  • Introduction of the Benzyl Group: This could be achieved through alkylation reactions.

  • Acetamide Formation: The final step involves reacting the pyrido[3,2-d]pyrimidine derivative with a bromophenyl acetamide precursor in the presence of coupling agents like HATU or EDCI .

Chemical Reactivity

  • Amide and Heterocyclic Reactions: The compound can participate in reactions typical of amides and heterocyclic compounds, such as nucleophilic substitution and electrophilic addition.

  • Influence of Substituents: The bromophenyl group may influence reactivity by altering electron density and steric effects.

Biological Activities and Potential Applications

  • Enzyme Inhibition: Compounds in this class may exhibit inhibitory effects on enzymes involved in metabolic pathways, suggesting potential applications in cancer treatment.

  • Pharmaceutical Research: Further studies are needed to explore its interactions with biological targets and potential therapeutic uses.

Research Findings and Future Directions

Compound FeatureDescriptionPotential Impact
Pyrido[3,2-d]pyrimidine CoreKnown for diverse biological activitiesPotential therapeutic applications
Benzyl GroupEnhances lipophilicity and reactivityInfluences pharmacokinetics and interactions with biological targets
Bromophenyl AcetamideAlters electron density and steric effectsMay influence specificity and affinity for biological targets

Given the lack of specific data on 2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(4-bromophenyl)acetamide, further research is necessary to fully elucidate its properties and applications.

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